molecular formula C21H22FNO4 B1672888 Flumorph CAS No. 211867-47-9

Flumorph

Cat. No. B1672888
M. Wt: 371.4 g/mol
InChI Key: BKBSMMUEEAWFRX-NBVRZTHBSA-N
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Description

Flumorph is a carboxylic acid amide (CAA) fungicide . It is used mainly to control Oomycetes in a variety of cropping situations . The molecular formula of Flumorph is C21H22FNO4 .


Molecular Structure Analysis

The molecular structure of Flumorph is C21H22FNO4 . The average mass is 371.402 Da and the monoisotopic mass is 371.153290 Da .


Physical And Chemical Properties Analysis

Flumorph has a density of 1.2±0.1 g/cm3, a boiling point of 556.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . The molar refractivity is 100.0±0.3 cm3, and the polar surface area is 48 Å2 .

Scientific Research Applications

Environmental Fate and Degradation

Flumorph, an oomycete fungicide, exhibits significant persistence in various environmental matrices. A comprehensive study by Hu et al. (2008) developed a residue analysis method for flumorph in environmental samples and investigated its degradation in soils, aqueous buffer solutions, and natural waters. The degradation in soil followed a first-order kinetics with half-lives exceeding 100 days, indicating its persistence. Interestingly, flumorph showed no degradation in aqueous solutions across different pH levels or in natural waters, suggesting a potential for long-term environmental residue (Hu, Chang Liu, & Hai Yan, 2008).

Impact on Non-Target Soil Organisms

Cao et al. (2014) explored the effects of flumorph on non-target soil organisms, particularly earthworms (Eisenia fetida). The study found that flumorph induces oxidative stress and DNA damage in earthworms, evident through altered activities of antioxidative enzymes and significant DNA damage. This research highlights the ecological risks associated with flumorph use and its potential toxicity to beneficial soil fauna (Cao et al., 2014).

Mode of Action and Resistance Mechanisms

Research by Zhu et al. (2007) on the novel fungicide flumorph's effects on Phytophthora melonis revealed its unique mechanism of action, disrupting microfilament organization. This disruption leads to altered hyphal morphology and inhibited cell wall material deposition, affecting the pathogen's growth and reproduction capabilities. This study contributes to understanding flumorph's action at the cellular level and its potential implications for resistance management (Shu Sheng Zhu et al., 2007).

Environmental and Health Safety Assessments

Li et al. (2007) conducted a microcalorimetric investigation on the effects of flumorph on Tetrahymena thermophila and Bacillus thuringiensis as indicators for aquatic and soil ecosystems. The study provided insight into flumorph's impact on these microorganisms, showcasing its inhibitory effects and the potential for environmental disruption. Such research is crucial for evaluating the broader environmental safety of flumorph application (Hui-rong Li et al., 2007).

Safety And Hazards

Flumorph is considered to be harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholin-4-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBSMMUEEAWFRX-NBVRZTHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C(=O)N2CCOCC2)/C3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flumorph

CAS RN

211867-47-9
Record name Flumorph [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211867479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-(4-morpholinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
630
Citations
SS Zhu, XL Liu, Y Wang, XH Wu, PF Liu, JQ Li… - Plant …, 2007 - Wiley Online Library
… gave significantly better disease control than flumorph alone and produced a slight delay in … of flumorph or four of flumorph + mancozeb. Under laboratory conditions, most flumorph-…
SK Yuan, XL Liu, NG Si, J Dong, BG Gu… - Plant …, 2006 - Wiley Online Library
… infestans develo** resistance to flumorph. Mutants resistant to metalaxyl or flumorph were … phenotypes) of more than 100, while flumorph‐resistant mutants were obtained at much …
S Sheng Zhu, X Li Liu, P Fei Liu, Y Li… - …, 2007 - Am Phytopath Society
… melonis Katsura after exposure to flumorph. We also explored the effect of flumorph on F-actin … in hyphae, which allowed us to more clearly analyze the mode of action of flumorph. …
Number of citations: 56 apsjournals.apsnet.org
S Zhu, P Liu, X Liu, J Li, S Yuan… - … formerly Pesticide Science, 2008 - Wiley Online Library
… flumorph is a recently introduced carboxylic acid amide (CAA) fungicide. In order to evaluate the risk of develo** field resistance to flumorph, … resistant to flumorph and dimethomorph …
Number of citations: 42 onlinelibrary.wiley.com
QX Meng, XL Cui, Y Bi, Q Wang, JJ Hao… - Plant …, 2011 - Wiley Online Library
… develo** flumorph resistance, 13 flumorph… flumorph changed slightly, either increasing or decreasing, after 10 transfers on agar media. Cross‐resistance was found between flumorph …
X Cao, C Yang, J Liu, X Hui, W Yang, S Li… - Applied biochemistry …, 2014 - Springer
… Meanwhile, the assessment of flumorph photodegradation in various aqueous solutions … pathway for flumorph in natural water system [8]. Hu et al. suggested that flumorph may be …
Number of citations: 17 link.springer.com
Z Pang, L Chen, W Mu, L Liu, X Liu - Scientific Reports, 2016 - nature.com
… capsici to flumorph was complex and regulated by multiple … the cell wall stress induced by flumorph, a shift in energy generation, … of flumorph resistance in field populations of P. capsici. …
Number of citations: 12 www.nature.com
JY Hu, C Liu, H Yan - Journal of agricultural and food chemistry, 2008 - ACS Publications
Flumorph is an oomycete fungicide that is now used extensively in China. A residue analysis method for the determination of flumorph in environmental samples was developed with …
Number of citations: 15 pubs.acs.org
Y Wang, S Fan, X Cui, M He, F Zhang, C Yang… - Talanta, 2011 - Elsevier
… flumorph (Z) and flumorph (E). ► We confirm chromatographic behavior of flumorph (Z) and flumorph (… Therefore, flumorph residues were calculated by the total of flumorph in this paper. …
Number of citations: 11 www.sciencedirect.com
C Hua, K Kots, T Ketelaar, F Govers… - …, 2015 - Am Phytopath Society
… that flumorph is an oomicide with growth inhibitory activity. Microscopic analyses showed that low flumorph … This difference demonstrates that actin is not the primary target of flumorph. …
Number of citations: 8 apsjournals.apsnet.org

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